1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane
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Overview
Description
Scientific Research Applications
Structural Analysis and Derivative Synthesis
1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane and its derivatives exhibit diverse structural characteristics and configurations. Studies have focused on understanding their crystallographic properties and synthesizing various derivatives for potential applications:
- Oxime derivatives containing morpholin groups have been structurally analyzed, revealing interactions forming two-dimensional networks and specific configurations of cyclobutane and morpholin rings (Dinçer et al., 2005).
- The synthesis of derivatives such as 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides has been reported, focusing on their antitumor activities, with structural confirmation through spectroscopic methods (Isakhanyan et al., 2016).
- Antibacterial activities of various 1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have been evaluated, indicating potential biologically active compounds in this series (Isakhanyan et al., 2014).
- Diastereoisomeric 1-Aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols have been synthesized, separated, and characterized, showcasing the potential for specific applications based on stereochemistry (Gevorgyan et al., 2009).
Quantum Structure-Activity Relationship (QSAR) Analysis
QSAR analysis has been utilized to determine the relationships between molecular structure and biological activity, providing a theoretical basis for designing new compounds with potential antioxidant activities:
- QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has been conducted, revealing factors influencing antioxidant activity and providing insights for the design of new potential antioxidants (Drapak et al., 2019).
Pharmaceutical and Biological Applications
Several studies have highlighted the pharmaceutical and biological applications of compounds related to this compound, emphasizing their antimicrobial, anti-inflammatory, and analgesic activities:
- New 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Drapak et al., 2022).
- The synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one derivatives has been reported, showing moderate in vitro antibacterial and antifungal activities (Patil et al., 2011).
Mechanism of Action
properties
IUPAC Name |
(NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKTKHMAIYBHA-YPKPFQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC/C(=N/O)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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